molecular formula C8H7NO B2675853 4-Amino-3-ethynylphenol CAS No. 1260830-46-3

4-Amino-3-ethynylphenol

Cat. No.: B2675853
CAS No.: 1260830-46-3
M. Wt: 133.15
InChI Key: KWAVJRAWTNPFGT-UHFFFAOYSA-N
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Description

4-Amino-3-ethynylphenol is an organic compound with the molecular formula C8H7NO It is characterized by the presence of an amino group (-NH2) and an ethynyl group (-C≡CH) attached to a phenol ring

Scientific Research Applications

4-Amino-3-ethynylphenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-ethynylphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically requires an aryl halide precursor, such as 4-bromo-3-nitrophenol, which undergoes substitution with an ethynyl nucleophile under basic conditions to form the desired product. The reaction conditions often include the use of a palladium catalyst, copper iodide, and a base such as triethylamine .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-ethynylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The amino group can be reduced to form corresponding amines using reducing agents like sodium borohydride.

    Substitution: The ethynyl group can participate in substitution reactions, such as halogenation or alkylation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents (e.g., bromine), alkylating agents (e.g., alkyl halides).

Major Products:

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Mechanism of Action

The mechanism of action of 4-Amino-3-ethynylphenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ethynyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 4-Amino-3-fluorophenol
  • 4-Amino-3-methylphenol
  • 4-Amino-3-nitrophenol

Comparison: 4-Amino-3-ethynylphenol is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, 4-Amino-3-fluorophenol has a fluorine atom instead of an ethynyl group, resulting in different electronic properties and reactivity. Similarly, 4-Amino-3-methylphenol and 4-Amino-3-nitrophenol have methyl and nitro groups, respectively, which influence their chemical behavior and applications differently.

Properties

IUPAC Name

4-amino-3-ethynylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-2-6-5-7(10)3-4-8(6)9/h1,3-5,10H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAVJRAWTNPFGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC(=C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260830-46-3
Record name 4-amino-3-ethynylphenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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